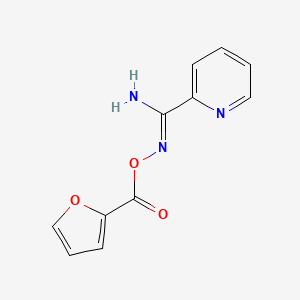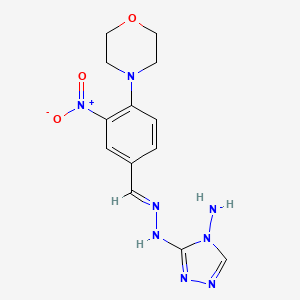
N'-(2-furoyloxy)-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furoyloxy)-2-pyridinecarboximidamide, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, congestive heart failure, and edema. Furosemide is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased urine production and decreased fluid retention in the body. In
Mecanismo De Acción
N'-(2-furoyloxy)-2-pyridinecarboximidamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased urine production and decreased fluid retention in the body. N'-(2-furoyloxy)-2-pyridinecarboximidamide also has a vasodilatory effect, which helps to reduce blood pressure.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-2-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, and decreases the excretion of potassium, calcium, and magnesium. N'-(2-furoyloxy)-2-pyridinecarboximidamide also increases the excretion of uric acid, which can lead to gout in some patients. N'-(2-furoyloxy)-2-pyridinecarboximidamide has been shown to have a positive effect on cardiac output, stroke volume, and left ventricular ejection fraction in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-furoyloxy)-2-pyridinecarboximidamide has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for studying the renal and cardiovascular systems. N'-(2-furoyloxy)-2-pyridinecarboximidamide is also readily available and relatively inexpensive. However, there are some limitations to using N'-(2-furoyloxy)-2-pyridinecarboximidamide in lab experiments. It can have variable effects on different laboratory animals, and its effects can be influenced by factors such as age, sex, and diet.
Direcciones Futuras
There are several potential future directions for research on N'-(2-furoyloxy)-2-pyridinecarboximidamide. One area of interest is the use of N'-(2-furoyloxy)-2-pyridinecarboximidamide in the treatment of acute lung injury and acute respiratory distress syndrome. Another area of interest is the potential use of N'-(2-furoyloxy)-2-pyridinecarboximidamide in the treatment of sepsis. Additionally, there is ongoing research on the use of N'-(2-furoyloxy)-2-pyridinecarboximidamide in combination with other drugs for the treatment of hypertension and heart failure.
Métodos De Síntesis
N'-(2-furoyloxy)-2-pyridinecarboximidamide can be synthesized by reacting 2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furoyl chloride to produce the desired product. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N'-(2-furoyloxy)-2-pyridinecarboximidamide has been extensively studied for its therapeutic effects in the treatment of various medical conditions. It has been shown to be effective in reducing blood pressure, treating congestive heart failure, and reducing edema in patients with liver and kidney diseases. N'-(2-furoyloxy)-2-pyridinecarboximidamide has also been studied for its potential use in the treatment of acute lung injury, acute respiratory distress syndrome, and sepsis.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(8-4-1-2-6-13-8)14-17-11(15)9-5-3-7-16-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCNLHHQSMOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=CO2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)


